1-ethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Overview
Description
Pyridine derivatives are of special interest due to their solubility . They play a vital role in progressive drug design and discovery . Pyridine is a privileged nucleus among heterocycles; its compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
Synthesis Analysis
Pyridine compounds can be synthesized via one-pot, three-component reactions . For example, the reaction can proceed under solvent-free conditions among 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one, aldehydes, and dimethoxydione .
Chemical Reactions Analysis
Pyridine compounds can undergo various chemical reactions. For instance, pyridin-2-ols containing small 1-alkyl substituent are hydroxylated regioselectively .
Physical And Chemical Properties Analysis
Pyridine compounds generally have good solubility due to the poor basicity of the pyridine scaffold .
Scientific Research Applications
Diabetes Management
Compounds similar to the one have been studied for their potential to reduce blood glucose levels, which could be beneficial in managing diabetes and related conditions .
Synthesis of Heterocycles
Pyrazolopyridines have been used in the synthesis of polycyclic heterocycles, which are important structures in many pharmaceuticals .
Kinase Inhibition
Some pyrazolopyridines are known to act as kinase inhibitors, which makes them relevant in cancer research and treatment .
Cell Differentiation
Derivatives of pyrazolopyridines have been applied in promoting specific cell differentiation, which is crucial in developmental biology and regenerative medicine .
Autophagy Induction
Certain pyrazolopyridines have been used to induce autophagy in cancer cells, a process that can lead to cell death and is a target for cancer therapy .
Antimicrobial Activity
There is ongoing research into the antimicrobial properties of imidazo[4,5-b]pyridine derivatives, which are structurally related to your compound .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-ethyl-6-pyridin-4-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-2-18-13-11(8-16-18)10(14(19)20)7-12(17-13)9-3-5-15-6-4-9/h3-8H,2H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXCOFLXZAZKNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=NC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
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